
(E)-N-cyclopropyl-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-cyclopropyl-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide” is a complex organic compound. It contains functional groups such as an acrylamide, a furan ring, a thiophene ring, and a cyclopropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied, depending on the conditions and reagents used. The presence of multiple reactive groups could allow for a wide range of possible reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Scientific Research Applications
Acrylamide Research Overview
Acrylamide, an alpha,beta-unsaturated reactive molecule, has numerous industrial applications, including the production of polyacrylamide. Polyacrylamide is utilized in soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries, among others. The extensive study of acrylamide's effects across various domains highlights its significant role in both environmental and health-related research (Friedman, 2003).
Coordination Chemistry of Acrylamide
Research into the coordination chemistry of acrylamide with transition metals reveals its potential versatility as a ligand. Despite the possible diversity in coordination modes, detailed studies have characterized only a few complexes, suggesting an area ripe for further exploration. This aspect of acrylamide research could inform the development of new materials or catalytic processes (Girma et al., 2005).
Acrylamide in Food and Health Concerns
Acrylamide's presence in food, especially those processed at high temperatures, has raised health concerns due to its classification as a probable human carcinogen. Research efforts have focused on understanding its formation mechanisms, dietary exposure, and mitigation strategies in food processing. Such studies are crucial for developing safer food preparation methods and informing public health policies (Pedreschi et al., 2014).
Toxicological Insights
Investigations into the toxicology of acrylamide have detailed its neurotoxic, genotoxic, and carcinogenic potentials. Understanding the metabolic pathways of acrylamide and identifying biomarkers for exposure are essential for assessing and mitigating health risks associated with acrylamide (Exon, 2006).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Once the targets are identified, the affected pathways can be better understood .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-cyclopropyl-3-(furan-3-yl)-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(6-3-13-8-10-19-12-13)17(14-4-5-14)9-7-15-2-1-11-20-15/h1-3,6,8,10-12,14H,4-5,7,9H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUAIXZBLUUJIU-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)
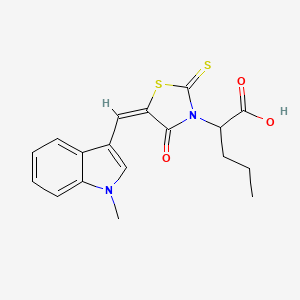
![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)

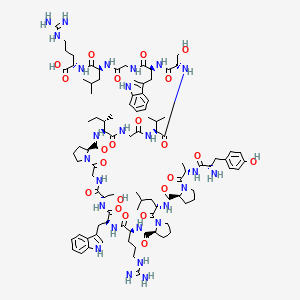
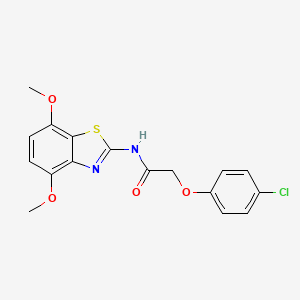
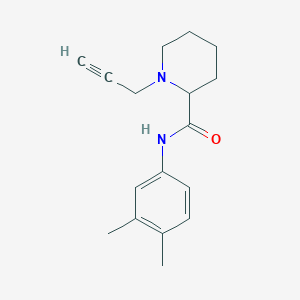


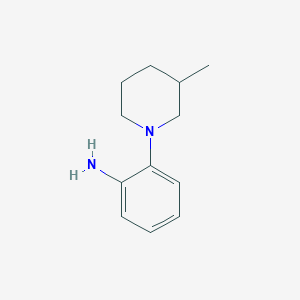
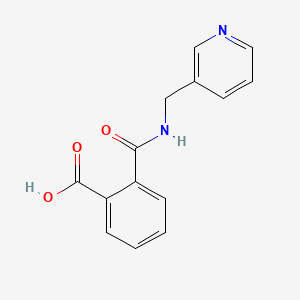
![N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B2782795.png)

![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)